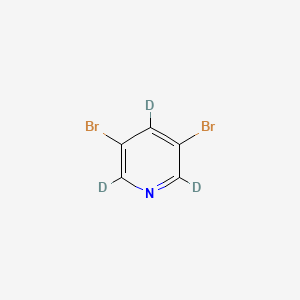

3,5-Dibromopyridine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dibromopyridine-d3: is a deuterated derivative of 3,5-dibromopyridine, where the hydrogen atoms at specific positions are replaced by deuterium. This compound is often used in various scientific research applications due to its unique properties and isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromopyridine-d3 typically involves the bromination of pyridine. The process can be carried out using molecular bromine in fuming sulfuric acid at elevated temperatures (around 130°C) to yield a mixture of 3-bromo- and 3,5-dibromopyridine . The deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated reagents under specific conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial in the industrial preparation to achieve the desired isotopic labeling.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Dibromopyridine-d3 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Lithiation Reactions: The compound can undergo lithiation with lithium diisopropylamide, followed by reaction with electrophiles to yield substituted products.

Borylation Reactions: It can be used in palladium-catalyzed cross-coupling reactions with tetraalkoxydiborane or dialkoxyhydroborane to form boronic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Lithiation: Lithium diisopropylamide is commonly used for lithiation reactions.

Borylation: Palladium catalysts and boron reagents such as tetraalkoxydiborane are used in borylation reactions.

Major Products:

Substituted Pyridines: Products from nucleophilic substitution reactions.

4-Alkyl-3,5-dibromopyridines: Products from lithiation and subsequent reactions with electrophiles.

Boronic Acid Derivatives: Products from borylation reactions.

Aplicaciones Científicas De Investigación

3,5-Dibromopyridine-d3 is widely used in scientific research due to its isotopic labeling and reactivity. Some applications include:

Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

Biology: Utilized in the study of metabolic pathways and enzyme mechanisms due to its isotopic labeling.

Medicine: Employed in the development of pharmaceuticals and in drug metabolism studies.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3,5-dibromopyridine-d3 involves its participation in various chemical reactions due to the presence of bromine atoms and the isotopic labeling with deuterium. The bromine atoms make it a good candidate for substitution and cross-coupling reactions, while the deuterium labeling allows for detailed studies of reaction mechanisms and metabolic pathways.

Comparación Con Compuestos Similares

3,5-Dibromopyridine: The non-deuterated version of the compound.

3,5-Dichloropyridine: A similar compound with chlorine atoms instead of bromine.

3,5-Diiodopyridine: A compound with iodine atoms instead of bromine.

Uniqueness: 3,5-Dibromopyridine-d3 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in studies involving isotopic effects and in tracing reaction pathways. The presence of bromine atoms also provides distinct reactivity compared to other halogenated pyridines.

Actividad Biológica

3,5-Dibromopyridine-d3 is a deuterated derivative of 3,5-dibromopyridine, a compound known for its utility in various biological and medicinal chemistry applications. The presence of deuterium not only enhances the stability and tracking of the compound in biological systems but also influences its pharmacokinetic properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, biological mechanisms, and relevant case studies.

- Molecular Formula : C₅H₃Br₂N

- Molecular Weight : 236.89 g/mol

- Melting Point : 110-115 °C

- Boiling Point : 222 °C

- Solubility : Soluble in chloroform and methanol; insoluble in water .

Synthesis of this compound

The synthesis of this compound typically involves the bromination of pyridine derivatives followed by isotopic labeling through deuteration. This process can be achieved via several methods, including:

- Electrophilic Bromination : Utilizing bromine or brominating agents in the presence of pyridine.

- Deuteration Techniques : Employing deuterated solvents or reagents during synthesis to incorporate deuterium into the molecular structure .

This compound exhibits various biological activities primarily attributed to its interaction with specific biological targets:

- CYP Enzyme Inhibition : It has been identified as a selective inhibitor for CYP1A2, which plays a crucial role in drug metabolism .

- BBB Permeability : The compound is noted for its ability to cross the blood-brain barrier (BBB), making it a candidate for neurological studies .

Pharmacological Applications

- Anticancer Research : Studies have shown that dibromopyridines can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

- Neuropharmacology : Due to its ability to penetrate the BBB, it is being investigated for potential neuroprotective effects against neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry reported that derivatives of dibromopyridines exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in tumor growth and metastasis. The study highlighted that this compound showed enhanced selectivity due to its isotopic labeling, which allowed for better tracking in vivo .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 12.5 |

| 3,5-Dibromopyridine | MCF-7 (Breast) | 15.0 |

Case Study 2: Neuroprotective Effects

Research conducted on animal models demonstrated that this compound could mitigate the effects of oxidative stress in neuronal cells. The study indicated that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under stress conditions .

Propiedades

IUPAC Name |

3,5-dibromo-2,4,6-trideuteriopyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N/c6-4-1-5(7)3-8-2-4/h1-3H/i1D,2D,3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOSPMXMEOFGPIM-CBYSEHNBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1Br)[2H])[2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219799-05-9 |

Source

|

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219799-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.